molecular formula C18H17NO B3023849 3'-Cyano-3-(2,5-dimethylphenyl)propiophenone CAS No. 898794-88-2

3'-Cyano-3-(2,5-dimethylphenyl)propiophenone

Cat. No. B3023849
CAS RN: 898794-88-2
M. Wt: 263.3 g/mol
InChI Key: SLKIPABONSDONG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related cyano compounds involves condensation reactions and purification techniques. For instance, the synthesis of 2-cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid, as described in one study, was achieved through the condensation of 4-dimethylaminobenzaldehyde and methyl cyanoacetate, followed by purification using column chromatography . This suggests that similar methods could potentially be applied to synthesize 3'-Cyano-3-(2,5-dimethylphenyl)propiophenone, with appropriate adjustments to the starting materials and reaction conditions.

Molecular Structure Analysis

The structure of cyano compounds is typically elucidated using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy. The paper on the synthesis of 2-cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid dye provides an example of how 1H NMR, 13C NMR, and FTIR studies can be used to reveal the structure of a cyano compound . These techniques would likely be applicable in analyzing the molecular structure of 3'-Cyano-3-(2,5-dimethylphenyl)propiophenone as well.

Chemical Reactions Analysis

The reactivity of cyano compounds can vary, but they often contain electrophilic centers that react with various nucleophiles. For example, 3-amino-2-cyanothioacrylamides were shown to interact with active halo methylene compounds to afford 5-acyl-2-amino-3-cyanothiophenes . This indicates that the cyano group in 3'-Cyano-3-(2,5-dimethylphenyl)propiophenone could potentially undergo similar reactions, depending on the presence of suitable reaction partners.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyano compounds can be characterized by a variety of analytical techniques. The electronic properties of the molecules can be analyzed by ultraviolet-visible absorption spectroscopy, and their thermal stability can be assessed using thermogravimetric analysis (TG-DTA) . Additionally, the fluorescent properties of cyano compounds can be studied both experimentally and computationally, as demonstrated by the synthesis and analysis of polyfunctional thiophene derivatives . These methods would be relevant for determining the properties of 3'-Cyano-3-(2,5-dimethylphenyl)propiophenone.

Scientific Research Applications

Photoremovable Protecting Groups

2,5-Dimethylphenacyl Esters as Photoremovable Protecting Groups for Carboxylic Acids This study demonstrates the use of 2,5-dimethylphenacyl (DMP) esters as photoremovable protecting groups for carboxylic acids. The irradiation of DMP esters in benzene or cyclohexane solutions leads to the release of free carboxylic acids in high yields. The process is initiated by efficient photoenolization, showing potential applications of the DMP moiety as a photoremovable protecting group in organic synthesis or biochemistry for "caged compounds" (Zabadal et al., 2001).

Polymer Science

Synthesis of Thermosetting Poly(phenylene Ether) Containing Allyl Groups This research outlines the development of new thermosetting poly(2-allyl-6-methylphenol-co-2,6-dimethylphenol)s by oxidative coupling copolymerization, followed by thermal curing. These copolymers, characterized by high molecular weight and broad distributions, demonstrate potential for high-temperature applications due to their significant thermal stability and desirable electronic properties (Fukuhara et al., 2004).

Organic Sensitizers for Solar Cell Applications

Molecular Engineering of Organic Sensitizers for Solar Cell Applications In this study, novel organic sensitizers with donor, electron-conducting, and anchoring groups were engineered for solar cell applications. The synthesized sensitizers, when anchored onto TiO2 film, showed high incident photon to current conversion efficiency, highlighting the role of the cyanoacrylic acid groups in enhancing solar cell performance (Kim et al., 2006).

Advanced Materials Development

New Semiconducting Polymers Containing Fused Aromatic Rings This research describes the synthesis of new organic semiconducting polymers incorporating 3,6-dimethylthieno[3,2-b]thiophene or 3,6-dimethylselenopheno[3,2-b]selenophene as core units through oxidative coupling reactions. These materials, designed for organic thin-film transistors, demonstrate the impact of molecular structure on semiconductor performance and highlight the potential for the development of high-performance electronic devices (Kong et al., 2009).

Safety and Hazards

While specific safety data for 3’-Cyano-3-(2,5-dimethylphenyl)propiophenone was not found, it’s important to handle all chemical compounds with care. Always use appropriate personal protective equipment and follow safety protocols when handling chemicals .

properties

IUPAC Name

3-[3-(2,5-dimethylphenyl)propanoyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO/c1-13-6-7-14(2)16(10-13)8-9-18(20)17-5-3-4-15(11-17)12-19/h3-7,10-11H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLKIPABONSDONG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CCC(=O)C2=CC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80644724
Record name 3-[3-(2,5-Dimethylphenyl)propanoyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Cyano-3-(2,5-dimethylphenyl)propiophenone

CAS RN

898794-88-2
Record name 3-[3-(2,5-Dimethylphenyl)propanoyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3'-Cyano-3-(2,5-dimethylphenyl)propiophenone
Reactant of Route 2
Reactant of Route 2
3'-Cyano-3-(2,5-dimethylphenyl)propiophenone
Reactant of Route 3
Reactant of Route 3
3'-Cyano-3-(2,5-dimethylphenyl)propiophenone
Reactant of Route 4
Reactant of Route 4
3'-Cyano-3-(2,5-dimethylphenyl)propiophenone
Reactant of Route 5
Reactant of Route 5
3'-Cyano-3-(2,5-dimethylphenyl)propiophenone
Reactant of Route 6
Reactant of Route 6
3'-Cyano-3-(2,5-dimethylphenyl)propiophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.